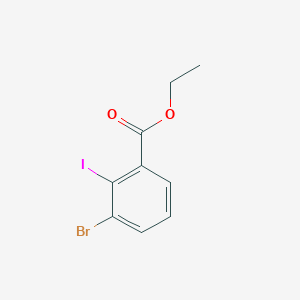

Ethyl 3-bromo-2-iodobenzoate

Descripción

Ethyl 3-bromo-2-iodobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with bromine and iodine atoms at the 3- and 2-positions, respectively, and an ethyl ester group at the carboxylate position. Such halogenated benzoates are typically employed as intermediates in organic synthesis, pharmaceutical development, and functional material design due to their reactivity in cross-coupling reactions and functional group transformations .

Propiedades

Fórmula molecular |

C9H8BrIO2 |

|---|---|

Peso molecular |

354.97 g/mol |

Nombre IUPAC |

ethyl 3-bromo-2-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |

Clave InChI |

CICKTZYCLIPLHX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C(=CC=C1)Br)I |

Origen del producto |

United States |

Métodos De Preparación

Bromination of Ethyl 2-iodobenzoate

The most common synthetic route to Ethyl 3-bromo-2-iodobenzoate starts from ethyl 2-iodobenzoate, which undergoes selective bromination at the 3-position of the aromatic ring. This process is typically carried out using N-bromosuccinimide (NBS) in the presence of an acid catalyst such as concentrated sulfuric acid in acetic acid solvent.

- Starting material: Ethyl 2-iodobenzoate

- Brominating agent: N-bromosuccinimide (1.1 equivalents)

- Solvent: Acetic acid

- Catalyst: Concentrated sulfuric acid (added dropwise)

- Temperature: Maintained between 20–40°C during addition, then stirred at room temperature for ~88 hours, followed by heating at 50°C for 4 hours

- Work-up: Cooling, aqueous quench, extraction with dichloromethane, washing with sodium bicarbonate solution, drying, and purification by silica gel chromatography

- Yield: Approximately 74%

- Physical state: White solid

- Purity: Confirmed by chromatographic and spectroscopic methods (e.g., NMR)

- Melting point: 41–43°C

This method provides a regioselective bromination yielding Ethyl 3-bromo-2-iodobenzoate with high selectivity and reasonable yield.

Metal-Halogen Exchange (MHE) Strategy

An alternative and convergent approach involves the metal-halogen exchange of 2-iodobenzoate derivatives followed by electrophilic trapping to form substituted benzoates.

- Generation of aryl organometallic intermediate by treating ethyl 2-iodobenzoate with a bimetallic organomagnesiate complex such as (rac)-(BIPHEN)BuMgLi under inert atmosphere and low temperature (-5°C to room temperature).

- Subsequent reaction of this intermediate with a brominating electrophile or ketone to induce substitution or cyclization.

This method allows for the formation of various 3,3′-disubstituted isobenzofuranones and related derivatives, including Ethyl 3-bromo-2-iodobenzoate, with good functional group tolerance and yields.

Reaction conditions (example for bromination):

| Parameter | Condition |

|---|---|

| Metalating agent | (rac)-(BIPHEN)BuMgLi |

| Temperature | -5°C to room temperature |

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction time | Several hours (up to 16 h) |

- High regioselectivity

- Compatibility with various functional groups

- Potential for further functionalization after halogenation

- Yields reported in literature for similar compounds range from moderate to high (typically 70–90%)

- Purity confirmed by NMR, HRMS, and chromatographic methods.

Data Table: Summary of Preparation Methods for Ethyl 3-bromo-2-iodobenzoate

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of Ethyl 2-iodobenzoate | Ethyl 2-iodobenzoate | N-bromosuccinimide, H2SO4, Acetic acid, 20–50°C | ~74 | Regioselective bromination at 3-position |

| Metal-Halogen Exchange (MHE) | Ethyl 2-iodobenzoate | (rac)-(BIPHEN)BuMgLi, THF, NBS, -5°C to RT | 70–90 | Convergent synthesis, good functional group tolerance |

| Diazotization and Sandmeyer-type halogenation (related) | Methyl o-aminobenzoate | NaNO2, CuX, HCl, low temperature, esterification | Variable | Multi-step, less common for this compound |

Research Outcomes and Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern, showing characteristic shifts for aromatic protons adjacent to bromine and iodine substituents, as well as the ethyl ester group.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C9H8BrIO2 (approx. 354.97 g/mol).

- Chromatography: Silica gel chromatography is effective for purification, with Rf values around 0.7 in petroleum ether/ethyl acetate mixtures.

- Melting Point: Reported melting point around 41–43°C aligns with literature, confirming compound identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Suzuki coupling, where the halogen atoms are replaced by other groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts are frequently employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups.

Oxidation and Reduction: Products include benzoic acids and benzyl alcohols.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Aplicaciones Científicas De Investigación

Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Complexity : Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate demonstrates how additional functional groups (e.g., hydroxy, methoxy, bromomethyl) increase molecular complexity (368.02 g/mol) and likely alter reactivity patterns, enabling niche applications in multi-step syntheses .

Physicochemical and Reactivity Comparisons

- Halogen Reactivity : Both bromine and iodine in the 3- and 2-positions facilitate electrophilic substitution or transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck). The iodine atom’s larger atomic radius may enhance oxidative elimination efficiency compared to lighter halogens .

Research Findings and Limitations

- Gaps in Data : Direct experimental data for Ethyl 3-bromo-2-iodobenzoate are absent in the provided evidence, necessitating reliance on analogs.

- Functional Group Synergy : The coexistence of bromine and iodine in the benzene ring creates opportunities for sequential functionalization, a feature leveraged in advanced heterocyclic chemistry .

Actividad Biológica

Ethyl 3-bromo-2-iodobenzoate is a halogenated benzoate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-bromo-2-iodobenzoate has the molecular formula and a molecular weight of approximately 354.97 g/mol. Its structure features a benzene ring with bromine and iodine substituents, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.97 g/mol |

| Solubility | Moderate in organic solvents |

Antimicrobial Activity

Research indicates that Ethyl 3-bromo-2-iodobenzoate exhibits significant antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, Ethyl 3-bromo-2-iodobenzoate was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound demonstrated an inhibition zone diameter of up to 15 mm against E. coli, indicating potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains tested.

The mechanism by which Ethyl 3-bromo-2-iodobenzoate exerts its biological effects is attributed to its ability to interact with various molecular targets within microbial cells. The presence of bromine and iodine atoms allows for electrophilic interactions with nucleophiles in bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival .

Applications in Drug Development

Ethyl 3-bromo-2-iodobenzoate serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in anti-cancer and anti-inflammatory drug development. The compound's unique structural features make it suitable for further modifications to enhance its biological activity and selectivity .

Comparative Biological Activity

To understand the uniqueness of Ethyl 3-bromo-2-iodobenzoate compared to similar compounds, we can analyze its biological activity alongside other halogenated benzoates:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-Bromo-2-Iodobenzoate | Antimicrobial; potential anti-cancer | |

| Ethyl 5-Bromo-2-Iodobenzoate | Antimicrobial; used in organic synthesis | |

| Ethyl 4-Bromo-2-Iodobenzoate | Limited antimicrobial activity |

This comparison highlights that while Ethyl 3-bromo-2-iodobenzoate shares some properties with other halogenated compounds, its specific arrangement of functional groups may confer distinct reactivity and biological effects.

Conclusion and Future Directions

Ethyl 3-bromo-2-iodobenzoate presents promising biological activity, particularly in antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy in therapeutic settings. Future studies should focus on the synthesis of derivatives with improved selectivity and potency against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.